4-(Piperidin-4-yl)benzoic acid
Overview
Description
“4-(Piperidin-4-yl)benzoic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It is used in the development of bifunctional protein degraders .
Synthesis Analysis
The synthesis of “4-(Piperidin-4-yl)benzoic acid” involves several stages. The residue was dissolved in aq. NaOH (2N) and HCI (6N) was added at 0 "C to acidify the solution to pH 5. The precipitate was filtered off and washed with water. The residue was then suspended in 6N HCI and heated at reflux for 18h .Molecular Structure Analysis
The molecular formula of “4-(Piperidin-4-yl)benzoic acid” is C12H15NO2 . The molecular weight is 205.25 g/mol . The InChI string is InChI=1S/C12H15NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H,14,15) .Chemical Reactions Analysis
The chemical reactions of “4-(Piperidin-4-yl)benzoic acid” involve various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Piperidin-4-yl)benzoic acid” include a molecular weight of 205.25 g/mol, a topological polar surface area of 49.3 Ų, a heavy atom count of 15, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .Relevant Papers The relevant papers retrieved include "Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors" .
Scientific Research Applications
Use in PROTAC Development
- Application Summary : “4-(Piperidin-4-yl)benzoic acid” is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
- Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .
Use in Drug Discovery
- Application Summary : Piperidine derivatives, including “4-(Piperidin-4-yl)benzoic acid”, are utilized in various therapeutic applications. They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Use in Synthesis of Biologically Active Piperidines
- Application Summary : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Use in Development of Semi-flexible Linkers
- Application Summary : “4-(Piperidin-4-yl)benzoic acid” is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
- Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders .
Use in Synthesis of Piperidinol
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Use in Development of Semi-flexible Linkers for PROTAC
- Application Summary : “4-(Piperidin-4-yl)benzoic acid” is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
- Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders .
properties
IUPAC Name |
4-piperidin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCLOVOOEKUJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yl)benzoic acid | |
CAS RN |
196204-01-0 | |
Record name | 196204-01-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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